1-(5-Amino-2-(difluoromethoxy)phenyl)-1-chloropropan-2-one
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Overview
Description
1-(5-Amino-2-(difluoromethoxy)phenyl)-1-chloropropan-2-one is a synthetic organic compound with a molecular formula of C10H11ClF2NO2 This compound is characterized by the presence of an amino group, a difluoromethoxy group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-2-(difluoromethoxy)phenyl)-1-chloropropan-2-one typically involves the reaction of 5-amino-2-(difluoromethoxy)benzene with chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Amino-2-(difluoromethoxy)phenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloropropanone moiety to alcohols.
Substitution: The amino and chloropropanone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloropropanone group under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(5-Amino-2-(difluoromethoxy)phenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-(difluoromethoxy)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved.
Comparison with Similar Compounds
- 1-(5-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one
- 1-(5-Amino-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one
Comparison: Compared to its analogs, 1-(5-Amino-2-(difluoromethoxy)phenyl)-1-chloropropan-2-one is unique due to its specific structural configuration, which may confer distinct chemical reactivity and biological activity. The presence of the difluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C10H10ClF2NO2 |
---|---|
Molecular Weight |
249.64 g/mol |
IUPAC Name |
1-[5-amino-2-(difluoromethoxy)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H10ClF2NO2/c1-5(15)9(11)7-4-6(14)2-3-8(7)16-10(12)13/h2-4,9-10H,14H2,1H3 |
InChI Key |
GSJQZEIHMLHLMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)N)OC(F)F)Cl |
Origin of Product |
United States |
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